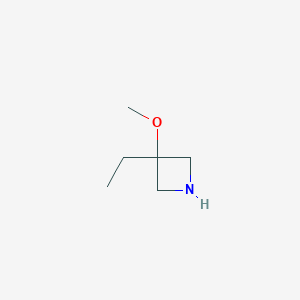
3-Ethyl-3-methoxyazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where an azetidine precursor reacts with ethyl and methoxy-containing reagents under basic conditions . Another approach involves the ring-opening polymerization of azetidine derivatives, which can be catalyzed by both anionic and cationic initiators .
Industrial Production Methods: Industrial production of 3-ethyl-3-methoxyazetidine may involve large-scale aza-Michael additions or polymerization techniques. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methoxyazetidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-ethyl-3-methoxyazetidine involves its interaction with molecular targets through its functional groups. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various biochemical pathways. The ethyl and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound without the ethyl and methoxy substituents.
3-Methyl-3-methoxyazetidine: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-3-hydroxyazetidine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: 3-Ethyl-3-methoxyazetidine is unique due to the combined presence of the ethyl and methoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
942400-30-8 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-ethyl-3-methoxyazetidine |
InChI |
InChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
GOEOBDFNYYPLSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


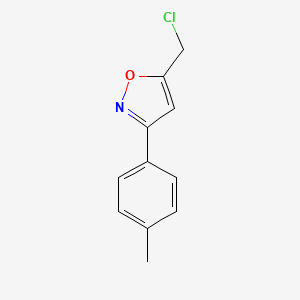
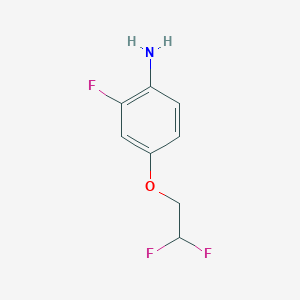

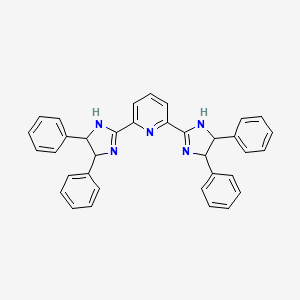
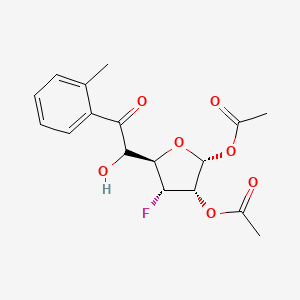
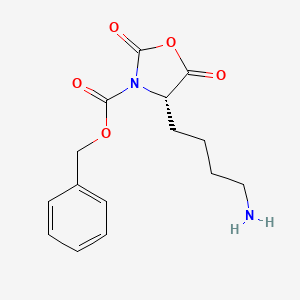
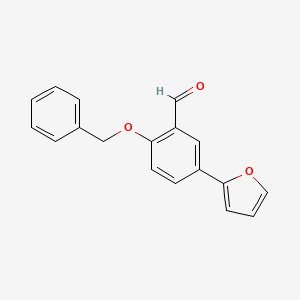
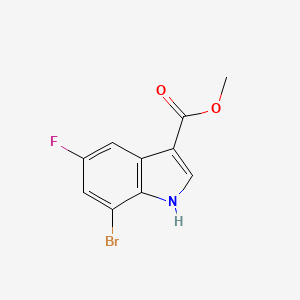
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


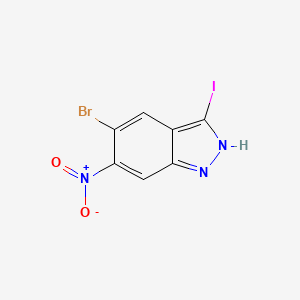
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

